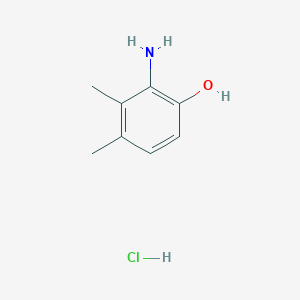

2-Amino-3,4-dimethylphenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12ClNO |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

2-amino-3,4-dimethylphenol;hydrochloride |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-4-7(10)8(9)6(5)2;/h3-4,10H,9H2,1-2H3;1H |

InChI Key |

VNQVDCJUWOOGCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)N)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Amino 3,4 Dimethylphenol Hydrochloride and Its Analogues

Classical and Conventional Synthetic Routes to Aminophenol Hydrochlorides

Traditional methods for synthesizing aminophenols often involve multi-step processes that begin with readily available starting materials. These routes, while established, sometimes face challenges related to waste generation and harsh reaction conditions. acs.org

Amines are organic compounds containing a nitrogen atom with a lone pair of electrons, which confers basic properties. The formation of a hydrochloride salt is a straightforward acid-base reaction. When an amino compound is treated with hydrochloric acid (HCl), the nitrogen's lone pair accepts a proton (H⁺) from the acid. youtube.com This protonation of the amino group results in the formation of an ammonium (B1175870) cation (R-NH₃⁺). The positively charged ammonium ion then forms an ionic bond with the negatively charged chloride ion (Cl⁻) from the HCl. youtube.com

The resulting product is an ammonium salt, specifically a hydrochloride salt. youtube.com These salts are typically crystalline solids that are more stable and soluble in water compared to the free amine base. This property is often exploited for the purification and isolation of amine-containing compounds. youtube.comresearchgate.net The salt formation can be reversed by treatment with a strong base, which deprotonates the ammonium ion to regenerate the free amine. youtube.comcore.ac.uk

A common and well-established route to aminophenols starts with the corresponding substituted phenol (B47542). For the synthesis of 2-Amino-3,4-dimethylphenol (B3055969), the logical precursor is 3,4-dimethylphenol (B119073). The synthesis typically involves a two-step sequence: nitration followed by reduction.

Nitration: The phenol is first treated with a nitrating agent, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. The hydroxyl group is an activating, ortho, para-directing group, guiding the electrophilic substitution.

Reduction: The resulting nitrophenol intermediate is then reduced to an aminophenol. A conventional method for this reduction uses iron filings in an acidic medium (e.g., acetic acid or hydrochloric acid). google.com This process, while effective, generates a significant amount of iron oxide sludge as a byproduct, posing environmental disposal challenges. acs.orgacs.org

After the reduction yields the free aminophenol base, the hydrochloride salt is prepared by treating the product with hydrochloric acid, as described in the previous section.

To overcome the drawbacks of stoichiometric reducing agents like iron, catalytic hydrogenation has become the preferred method for converting nitrophenols to aminophenols. researchgate.net This approach is cleaner, more efficient, and generates water as the primary byproduct. The process involves reacting the nitrophenol with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. acs.org

Various transition metal catalysts have been studied for this transformation. Platinum (Pt) and Palladium (Pd) supported on carbon are highly active and commonly used. acs.orgacs.org Other metals such as Nickel (Ni), Rhodium (Rh), and Ruthenium (Ru) have also been investigated. acs.org The catalytic hydrogenation of p-nitrophenol to p-aminophenol, for example, shows that the catalytic activity generally follows the order: Pt > Pd > Ni > Rh > Ru. acs.org A single-step catalytic hydrogenation of nitrobenzene (B124822) in an acidic medium can also directly yield p-aminophenol through the in-situ Bamberger rearrangement of the phenylhydroxylamine intermediate. acs.orgias.ac.in

| Catalyst | Support | Conversion (%) | Selectivity to p-Aminophenol (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1% Pt | Carbon | 100 | 99 | 1.5 |

| 5% Pd | Carbon | 100 | 99 | 3.0 |

| 5% Ni | Kieselguhr | 100 | 99 | 3.0 |

| 5% Rh | Alumina | 100 | 99 | 4.0 |

| 5% Ru | Alumina | 10 | - | 5.0 |

Advanced and Green Chemistry Synthesis Techniques

Modern synthetic chemistry emphasizes the development of sustainable and atom-economical processes. For aminophenol synthesis, this translates to direct amination strategies and the use of energy-efficient technologies.

Direct catalytic amination offers a more direct and efficient route to amines from phenols, avoiding the nitration-reduction sequence. These methods aim to form the C-N bond directly.

Reductive Amination: This strategy involves the reaction of a phenol with an amine (or ammonia) in the presence of a catalyst and a reducing agent (typically H₂). The reaction pathway is believed to proceed through the initial hydrogenation of the phenol to a cyclohexanone (B45756) intermediate. mdpi.comoup.com This ketone then condenses with the amine to form an imine, which is subsequently hydrogenated to the final cyclohexylamine (B46788) product. mdpi.comoup.com Various catalysts based on Ni, Pd, and Rh have been developed for this transformation. mdpi.comrsc.orgnih.gov For example, a palladium-on-carbon (Pd/C) catalyst can efficiently facilitate the reductive coupling of phenols with various amines using sodium formate (B1220265) as a sustainable hydrogen source. nih.govacs.org

Direct Dehydrative Amination: A highly attractive and atom-economical approach is the direct coupling of phenols and amines, which produces water as the only byproduct. acs.orgorganic-chemistry.orgbohrium.comnih.gov Recent advancements have shown that rhodium catalysts can facilitate this transformation. acs.orgorganic-chemistry.orgbohrium.comnih.gov The rhodium catalyst promotes the difficult keto-enol tautomerization of the phenol, allowing for a subsequent dehydrative condensation with the amine to form the aniline (B41778) product. acs.orgorganic-chemistry.org This method is notable for its broad substrate scope, tolerating a wide variety of phenols and amines. acs.orgnih.gov

| Catalytic System | Amine Source | Key Features | Reference |

|---|---|---|---|

| [Cp*RhCl₂]₂ / Na₂CO₃ | Primary & Secondary Amines | Redox-neutral dehydrative condensation; water is the sole byproduct. | organic-chemistry.org |

| Pd/C / Sodium Formate | Primary & Secondary Amines | Sustainable hydrogen source; proceeds at room temperature or with microwave heating. | acs.org |

| Ni/Al₂O₃ / H₂ | Ammonia (B1221849) | Produces cyclohexylamines via phenol hydrogenation and subsequent amination. | mdpi.comrsc.org |

| Rh-PVP / H₂ | Ammonia | Colloidal nanoparticle catalyst effective under mild conditions (40 °C, 5 bar H₂). | oup.com |

Microwave-assisted synthesis has emerged as a powerful green chemistry tool that can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. nih.govcetjournal.it Microwave energy directly heats the reaction mixture through dipole rotation and ionic conduction, leading to rapid and uniform temperature increases. nih.gov

This technology has been successfully applied to the extraction and synthesis of phenolic derivatives. nih.govcetjournal.itmdpi.comresearchgate.net For instance, the microwave-assisted extraction (MAE) of phenolic compounds from plant materials can be accomplished in minutes, whereas conventional methods may take hours. cetjournal.itresearchgate.net In synthesis, microwave irradiation can accelerate reaction rates for processes like the reductive amination of phenols. A Pd/C-catalyzed reductive amination that takes 12 hours at room temperature can be completed in just 20 minutes at 60 °C under microwave heating. acs.org The efficiency of microwave-assisted processes is influenced by factors such as the solvent's dielectric properties, microwave power, and reaction time. nih.govmdpi.com This technique represents a promising approach for the rapid and efficient synthesis of aminophenol analogues.

Solvent-Free and Aqueous Medium Reactions in Amine-Phenol Synthesis

The synthesis of aminophenols has traditionally involved methods that are now being re-evaluated for their environmental impact. Modern synthetic chemistry emphasizes the development of greener and more sustainable processes, leading to a focus on solvent-free reactions and the use of aqueous media.

The amination of resorcinol (B1680541) and its derivatives to produce m-aminophenols is a well-documented process. epo.orggoogle.com Innovations in this area include conducting the reaction under anhydrous conditions in an inert organic solvent with an aluminosilicate (B74896) catalyst, such as a natural or synthetic zeolite or activated clay. epo.org This method offers high yields and minimizes the formation of undesirable by-products. epo.org Another approach involves the non-catalytic reaction of resorcinol and ammonia in the presence of water at elevated temperatures (180-300°C) and pressures (25-80 kg/cm ²), which also provides good conversion and selectivity. google.com

Polymerization of aminophenols, such as m-aminophenol, has been successfully achieved in aqueous sodium hydroxide (B78521) using ammonium persulfate as an oxidant. researchgate.net This process yields poly(m-aminophenol) (PmAP) which is soluble in solvents like DMSO and DMF. researchgate.net Similarly, poly(p-aminophenol) can be synthesized via chemical oxidative methods in an acidic medium. These aqueous-based polymerization methods represent a significant step towards more environmentally benign syntheses of functional polymers derived from aminophenols.

Furthermore, mechanochemistry offers a completely solvent-free alternative. For instance, the synthesis of paracetamol (p-acetamidophenol), a derivative of p-aminophenol, can be accomplished through bead milling. wahalengineers.com This solvent-free approach involves the mechanical milling of p-aminophenol and acetic anhydride (B1165640) with a catalyst, leading to higher yields, reduced reaction times, and improved green chemistry metrics compared to traditional methods. wahalengineers.com

Targeted Synthesis of Functionalized Derivatives Utilizing the Compound as a Building Block

Aminophenols are versatile building blocks in organic synthesis, providing a scaffold for the creation of a wide range of functionalized derivatives, including ligands for metal complexes and complex heterocyclic systems.

Preparation of Amine-Phenol Ligands via Mannich Condensation

The Mannich reaction is a powerful three-component condensation method used to introduce an aminomethyl group onto a compound with an active hydrogen atom. researchgate.netnih.govorganic-chemistry.org This reaction typically involves an amine, a non-enolizable aldehyde (commonly formaldehyde), and a compound with an acidic proton. nih.govorganic-chemistry.org In the context of aminophenol chemistry, the Mannich condensation is employed to synthesize multidentate ligands capable of chelating metal ions.

A series of multidentate aminophenol compounds have been prepared by the step-wise use of Mannich condensations involving substituted phenols, formaldehyde, and ethylenediamine. researchgate.netumb.edu The reaction conditions, particularly the stoichiometry of formaldehyde, can be controlled to produce either diaminodiphenol compounds or more complex dibenzoxazine structures. researchgate.net These resulting aminophenol ligands are of significant interest for their potential applications in bioinorganic modeling, catalysis, and as metallochelators. researchgate.net One such diaminotetraphenol ligand was successfully reacted with zinc acetate (B1210297) to form a pentacoordinated Zn(II) complex, demonstrating the chelating ability of these molecules. researchgate.net

Below is a table summarizing the synthesis of aminophenol ligands via Mannich condensation.

| Phenol Reactant | Amine Reactant | Aldehyde | Product Type | Reference |

| 2,4-Disubstituted Phenols | Ethylenediamine | Paraformaldehyde | Diaminotetraphenol Ligands | researchgate.net |

| Substituted Phenols | Ethylenediamine | Paraformaldehyde (excess) | Dibenzoxazines | researchgate.net |

| Compound with active H | Primary/Secondary Amine | Formaldehyde | Mannich Base | researchgate.netnih.gov |

Synthesis of Schiff Bases and their Transition Metal Complexes

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wjpsonline.com Aminophenols are excellent precursors for Schiff base ligands because the resulting molecules contain both an imine nitrogen and a phenolic oxygen, which can act as donor atoms for coordination with metal ions. orientjchem.org These Schiff base metal complexes have been extensively studied due to their diverse applications. iosrjournals.org

The synthesis is generally straightforward, often involving refluxing equimolar amounts of the aminophenol and a suitable carbonyl compound in a solvent like ethanol. proquest.comnih.gov A variety of aldehydes and ketones, such as salicylaldehyde, quinoxaline-2-carboxaldehyde, and isatin (B1672199) derivatives, have been used to create a wide range of Schiff base ligands from aminophenols. proquest.comtandfonline.comresearchgate.net

These ligands readily form stable complexes with a variety of transition metals, including Cu(II), Mn(II), Co(II), Ni(II), Fe(III), and Zn(II). iosrjournals.orgtandfonline.comresearchgate.net The resulting metal complexes often exhibit distinct geometries, such as tetrahedral or octahedral, depending on the metal ion and the specific ligand structure. tandfonline.comresearchgate.net The coordination of the metal to the Schiff base is typically confirmed through spectroscopic methods like IR and UV-Vis, where shifts in the C=N (imine) and O-H (phenolic) vibrational frequencies are observed upon complexation. proquest.com

The table below provides examples of Schiff bases derived from aminophenols and the metals they complex with.

| Aminophenol Derivative | Carbonyl Compound | Metal Ions Complexed | Proposed Geometry | Reference(s) |

| 2-Aminophenol (B121084) | Salicylaldehyde | Cu(II), Mn(II), Co(II) | N/A | proquest.com |

| 2-Aminophenol | Quinoxaline-2-carboxaldehyde | Mn(II), Co(II), Ni(II), Cu(II) | Tetrahedral | tandfonline.com |

| 2-Aminophenol | o-Phthaldehyde | Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | N/A | iosrjournals.orgresearchgate.net |

| 2-Amino, 4-methyl phenol | Isatin | Ti(IV), Zr(IV), Cd(II), Hg(II) | N/A | researchgate.net |

| 2-Aminophenol | 1-phenyl-2,3-dimethyl-4-(4-iminopentan-2-one)-pyrazole-5-one | Ti(III), V(III), Mn(III), Ru(III) | Octahedral | orientjchem.org |

Formation of Azo Dye Ligands and Metal Chelates

Azo dyes are a major class of organic colorants characterized by the presence of a diazene (B1210634) (–N=N–) functional group connecting two aromatic rings. researchgate.netmodernscientificpress.com Aminophenols serve as valuable precursors for the synthesis of azo dye ligands. The synthesis is typically a two-step process. First, the primary amino group of the aminophenol is converted into a diazonium salt through a process called diazotization, which involves reacting the aminophenol with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). nih.gov

In the second step, the resulting diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as another phenol or an amine. nih.govekb.eg This electrophilic substitution reaction forms the stable azo linkage. For example, an azo dye can be synthesized by coupling diazotized 3-aminophenol (B1664112) with saccharin. researchgate.netmodernscientificpress.com Similarly, 4-aminobenzoic acid can be diazotized and coupled with 2,4-dimethylphenol (B51704) to produce an azo dye ligand. ekb.eg

These azo dyes, often containing hydroxyl or other functional groups, can act as multidentate ligands to form stable metal chelates with transition metal ions like Fe(III), Cr(III), Mn(II), Co(II), Ni(II), and Cu(II). researchgate.netnih.govresearchgate.net The coordination with the metal ion often leads to a bathochromic (red) shift in the absorption maximum of the dye, resulting in a change of color. modernscientificpress.comnih.gov The involvement of the azo group and other donor atoms in coordination is confirmed by IR spectroscopy. researchgate.netmodernscientificpress.com

The table below lists examples of azo dyes synthesized from aminophenol derivatives.

| Diazo Component | Coupling Component | Metal Ions Complexed | Application/Finding | Reference(s) |

| 3-Aminophenol | Saccharin | Fe(III) | Characterized by IR and UV-Vis spectroscopy | researchgate.netmodernscientificpress.com |

| 4-Aminobenzoic acid | 2,4-Dimethylphenol | Zn(II), Cd(II), Hg(II) | Characterized and tested for industrial/biological use | ekb.eg |

| 4-Amino antipyrine | 4-Aminophenol (B1666318) | Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Ligand acts as a neutral tridentate | nih.gov |

| 2-Aminophenol | 4-Nitroaniline | Nd(III), Cd(III), Dy(III), Er(III) | Octahedral geometry proposed for complexes | uobaghdad.edu.iq |

| Sulfafurazole | Resorcinol | Ni(II), Co(II), Fe(III), Cu(II), Zn(II) | Investigated for DNA binding and antitumor activity | nih.gov |

Construction of Heterocyclic Systems (e.g., Benzoxazoles, Thienopyrimidines)

Aminophenols are key starting materials for the synthesis of various fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Benzoxazoles: The benzoxazole (B165842) ring system is formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. A common and direct route to 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with various functional groups. nih.govrsc.org Several methods have been developed to facilitate this transformation:

Reaction with β-Diketones: 2-Aminophenols react with β-diketones in the presence of a combined catalyst system, such as a Brønsted acid (TsOH·H₂O) and copper iodide (CuI), to yield 2-substituted benzoxazoles. organic-chemistry.org

Reaction with Aldehydes: Condensation with aldehydes is a widely used method. These reactions can be promoted by various catalysts, including copper oxide (Cu₂O) in DMSO, TiO₂–ZrO₂ in acetonitrile (B52724), or under solvent-free conditions using a Brønsted acidic ionic liquid gel catalyst. nih.gov

Reaction with Alkynones: A copper-catalyzed hydroamination of alkynones with 2-aminophenols, followed by intramolecular cyclization, provides an efficient route to functionalized benzoxazoles. rsc.org

Reaction with Cyanating Agents: 2-Aminobenzoxazoles can be prepared by reacting o-aminophenols with a non-hazardous cyanating agent in the presence of a Lewis acid like BF₃·Et₂O. acs.org

Thienopyrimidines: Thienopyrimidines are bicyclic heterocycles containing fused thiophene (B33073) and pyrimidine (B1678525) rings. encyclopedia.pub While direct synthesis from 2-amino-3,4-dimethylphenol is less common, the general strategies for constructing the thienopyrimidine core often start from aminothiophene derivatives, which are structurally analogous to aminophenols. The synthesis typically involves building the pyrimidine ring onto a pre-existing aminothiophene scaffold. encyclopedia.pubmdpi.comnih.gov

From Aminothiophene Esters/Nitriles: The most common pathway involves the reaction of a 2-aminothiophene bearing an ester or nitrile group at the 3-position. mdpi.comnih.gov Cyclization with reagents like formamide (B127407), isothiocyanates, or ethyl chloroformate followed by reaction with an amine leads to the formation of various thienopyrimidinone derivatives. mdpi.comnih.gov For example, 2-amino-3-ethoxycarbonylthiophenes can be cyclized with formamide to produce thieno[2,3-d]pyrimidinones. mdpi.com

Amidino-Functionalization Techniques of Substituted Aminophenols

Amidino-functionalization introduces the amidine group, –C(=NH)NH₂, onto a molecule. This functional group is of interest due to its basicity and ability to participate in hydrogen bonding, making it a valuable feature in biologically active compounds. A key method for introducing this group onto an aromatic ring is through the Pinner reaction. rsc.orgrsc.org

This reaction is used to convert nitriles (cyano groups) into imidates, which are then subsequently converted to amidines. rsc.org In the context of aminophenols, this strategy has been applied to cyano-substituted 2-aminophenols. The process involves:

Pinner Reaction: The cyano-substituted 2-aminophenol is treated with an alcohol (like methanol (B129727) or ethanol) in the presence of dry hydrogen chloride gas. This converts the nitrile group into a carboximidate hydrochloride intermediate. rsc.org

Ammonolysis: The isolated imidate is then reacted with ammonia to form the final amidine derivative, which is often isolated as a hydrochloride salt or a zwitterion. rsc.orgrsc.org

The resulting amidino-substituted 2-aminophenols are valuable building blocks themselves. For example, they can undergo condensation with aryl carboxylic acids to synthesize a library of 2-arylbenzoxazoles bearing an amidino group, which have shown potential as biologically active agents. rsc.org DFT calculations have been used to understand the mechanism of the Pinner reaction, confirming the kinetic and thermodynamic feasibility of the process. rsc.org

Synthesis of Phenoxylalkylamine Derivatives

The synthesis of phenoxylalkylamine derivatives, including analogues of 2-Amino-3,4-dimethylphenol hydrochloride, represents a significant area of research due to their potential applications in medicinal chemistry. The core structure of these compounds consists of a substituted phenol linked to an amine via an alkyl ether chain. The synthetic strategies to construct these molecules generally involve the formation of the ether linkage between a phenolic precursor and an aminoalkyl side chain.

A primary route for the preparation of phenoxylalkylamine derivatives involves the alkylation of a substituted phenol with a suitable haloalkylamine or a precursor that can be converted to an amine. This can be achieved by reacting the sodium salt of a phenol with a haloalkylether, followed by the introduction of the amine. For instance, the synthesis of 4-(2-bromo-ethoxy)-cyclohexanophenone is accomplished by reacting p-hydroxy-cyclohexanophenone with 1,2-dibromo-ethane in the presence of sodium hydroxide. acs.org The resulting bromoethoxy derivative can then be reacted with an amine, such as α-methyl-phenethylamine, to yield the corresponding phenoxyalkylamine. acs.org

Another common approach is the reaction of a phenol with an epihalohydrin, such as epichlorohydrin (B41342) (1-chloro-2,3-epoxy-propane), to form a glycidyl (B131873) ether intermediate. acs.org This epoxide can then be opened by an amine to introduce the amino alcohol side chain. For example, p-hydroxy-cyclohexanophenone can be reacted with 1-chloro-2,3-epoxy-propane in the presence of sodium hydroxide to yield 4-(2,3-epoxy-propoxy)-cyclohexanophenone. acs.org This intermediate can subsequently be reacted with an amine to form the desired phenoxyalkylamine derivative.

The synthesis of the aminophenol core itself is a critical first step. A widely used method for preparing aminophenols is the reduction of the corresponding nitrophenols. acs.org This reduction can be carried out using various catalytic hydrogenation methods, for example, with catalysts such as platinum on carbon (Pt/C). acs.org The starting nitrophenols can often be prepared by the nitration of a corresponding phenol.

For the specific synthesis of analogues of 2-Amino-3,4-dimethylphenol, a plausible route would begin with the nitration of 3,4-dimethylphenol to introduce a nitro group, likely at the 2-position due to directing effects of the hydroxyl and methyl groups. Subsequent reduction of the nitro group would yield 2-Amino-3,4-dimethylphenol. This aminophenol can then be utilized in the aforementioned alkylation reactions to produce a variety of phenoxylalkylamine derivatives.

The selective alkylation of the phenolic hydroxyl group in the presence of the amino group is a key challenge. One strategy to achieve this is to protect the amino group before alkylation. For example, the amino group of an aminophenol can be condensed with benzaldehyde (B42025) to form a Schiff base (phenylmethyleneaminophenol). umich.eduresearchgate.net This protects the amino group, allowing for the selective alkylation of the hydroxyl group with an alkyl halide in the presence of a base like potassium carbonate. umich.eduresearchgate.net The protecting group can then be removed by hydrolysis with acid to yield the O-alkylated aminophenol. umich.eduresearchgate.net

Alternatively, direct alkylation of the aminophenol can sometimes be achieved with careful control of reaction conditions. The relative nucleophilicity of the phenoxide and the amino group can be influenced by the choice of solvent and base.

A variety of phenoxylalkylamine derivatives can be synthesized by varying both the substituted phenol and the amine component. The following table provides examples of synthesized phenoxyalkylamine derivatives and their precursors, illustrating the versatility of these synthetic methodologies.

| Starting Phenol | Alkylating/Coupling Agent | Amine | Product | Yield (%) | Ref. |

| p-Hydroxy-propiophenone | 1,2-Dibromoethane | α-Methyl-phenethylamine | 4-[2-(1-methyl-phenethylamino)-ethoxy]-propiophenone hydrochloride | 70 | google.com |

| p-Hydroxy-cyclohexanophenone | Chloroacetone | α-Methyl-phenethylamine | 4-[2-(α-methyl-phenethylamino)-ethoxy]-cyclohexanophenone | 70 | acs.org |

| p-Hydroxy-cyclohexanophenone | 1-Chloro-2,3-epoxy-propane | α-Methyl-phenethylamine | 4-[2-hydroxy-3-(α-methyl-phenethylamino)-propoxy]-cyclohexanophenone | - | acs.org |

| 4-Aminophenol | Benzaldehyde, then Benzyl chloride | - | 4-Benzyloxyaniline | - | umich.edu |

| 2-Aminophenol | Benzaldehyde | Benzylamine | 2-(Benzylamino)phenol | - | umich.edu |

The yields of these reactions can be influenced by factors such as the reactivity of the substrates, the reaction conditions (temperature, solvent, base), and the purification methods employed. The synthesis of these analogues provides a platform for further investigation into their chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3,4 Dimethylphenol Hydrochloride

Fundamental Reaction Pathways

The reactivity of 2-amino-3,4-dimethylphenol (B3055969) hydrochloride encompasses a range of fundamental organic reactions, driven by the inherent properties of its amino and hydroxyl moieties.

Electrophilic and Nucleophilic Reactivity of Amino and Hydroxyl Moieties

The amino and hydroxyl groups of 2-amino-3,4-dimethylphenol are key to its reactivity, possessing lone pairs of electrons that render them nucleophilic. nih.gov The nitrogen of the amino group and the oxygen of the hydroxyl group can donate these electron pairs to electron-deficient species (electrophiles). nih.gov

Nucleophilic Character : In jejich deprotonated or neutral form, the amino and hydroxyl groups readily participate in nucleophilic reactions. The amino group can attack electrophilic centers, a common reaction in the formation of amides, sulfonamides, and imines. nih.gov Similarly, the hydroxyl group's oxygen can act as a nucleophile, particularly after deprotonation to the more reactive phenoxide ion, to form ethers and esters. The relative nucleophilicity can be influenced by the reaction conditions, such as pH. In complex molecules, a secondary amine has been shown to have greater reactivity than a primary amine in a similar structure. nih.gov

Electrophilic Aromatic Substitution : The -OH and -NH₂ groups are strong activating groups, directing incoming electrophiles to the ortho and para positions on the benzene (B151609) ring. However, in 2-amino-3,4-dimethylphenol, the positions are already substituted or sterically hindered. The remaining open positions on the ring are activated, making electrophilic substitution, such as nitration or halogenation, feasible under controlled conditions. It is important to note that under strongly acidic conditions (like those for nitration), the amino group is protonated to -NH₃⁺, which is a deactivating, meta-directing group.

Oxidation and Reduction Chemistry (e.g., Phenol (B47542) to Quinone, Nitro to Amino)

Oxidation and reduction reactions are central to the chemistry of aminophenols and related compounds. youtube.comyoutube.comyoutube.com

Reduction of Nitro to Amino Groups : While 2-amino-3,4-dimethylphenol already possesses an amino group, the reduction of a nitro group is a fundamental reaction in the synthesis of many aminophenol derivatives. This transformation is crucial for introducing the amino functionality onto an aromatic ring. Common methods for reducing an aromatic nitro group to a primary amine include:

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas. commonorganicchemistry.commasterorganicchemistry.comwikipedia.org

Metal-Acid Systems : The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.com

Other Reagents : A variety of other reagents can effect this reduction, including sodium hydrosulfite, tin(II) chloride, and trichlorosilane (B8805176) in the presence of an organic base. wikipedia.orggoogle.com These methods offer different levels of chemoselectivity, which is important when other reducible functional groups are present in the molecule. google.com

The following table summarizes common reagents used for these transformations.

| Reaction Type | Reagent(s) | Product(s) |

| Phenol Oxidation | Oxidizing Agents (e.g., Fremy's salt, Chromic acid) | Quinone/Quinone-imine |

| Nitro Group Reduction | H₂, Pd/C | Amine |

| Nitro Group Reduction | Fe, HCl | Amine |

| Nitro Group Reduction | SnCl₂ | Amine |

Substitution Reactions (e.g., Halogen Substitution)

The functional groups of 2-amino-3,4-dimethylphenol can participate as nucleophiles in substitution reactions.

Nucleophilic Aromatic Substitution (SNAAr) : The amino and hydroxyl groups can act as nucleophiles to displace leaving groups, such as halogens, from activated aromatic rings. researchgate.net For this to occur, the target ring must be substituted with strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. mdpi.com For instance, 2-aminophenol (B121084) can react with 1,2-difluoro-4,5-dinitrobenzene, where the amino and hydroxyl groups displace the fluorine atoms to form a phenoxazine (B87303) derivative. researchgate.net

Nucleophilic Aliphatic Substitution : The amino group is a potent nucleophile that can displace halogens from alkyl halides (halogenoalkanes) to form secondary or tertiary amines. savemyexams.com This reaction is a standard method for N-alkylation. Similarly, the phenoxide ion, formed by deprotonating the hydroxyl group with a base, can act as a nucleophile to displace halides from alkyl halides, forming ethers in a process known as the Williamson ether synthesis.

Diazotization and Coupling Reactions

The primary aromatic amino group of 2-amino-3,4-dimethylphenol is a gateway to the formation of diazonium salts, which are highly versatile synthetic intermediates.

Diazotization : Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to produce an arenediazonium salt. organic-chemistry.orgresearchgate.net This process, known as diazotization, converts the amino group into a diazonium group (-N₂⁺). organic-chemistry.org

Azo Coupling : The resulting diazonium salt is an electrophile and can react with activated aromatic compounds, such as other phenols or anilines, in a reaction known as azo coupling. researchgate.netresearchgate.net The coupling partner must be electron-rich. The reaction typically occurs at the para position of the coupling agent. This reaction is the basis for the synthesis of a vast array of azo dyes. For example, a diazotized aminophenol can be coupled with a reagent like 4-chlororesorcinol (B43231) in an alkaline medium to form a colored azo dye. researchgate.net

Mechanistic Elucidation through Advanced Studies

Advanced studies have provided deep insights into the mechanisms governing the synthesis of various derivatives from aminophenol scaffolds.

Elucidation of Reaction Mechanisms in Derivative Synthesis (e.g., Michael-type Addition, Intramolecular Cyclization, Catalyzed Condensations)

The synthesis of complex molecules derived from 2-amino-3,4-dimethylphenol hydrochloride involves several key reaction mechanisms that have been elucidated through detailed investigation.

Michael-type Addition : The Michael reaction, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The amino group of an aminophenol can act as a nucleophile in this context. The mechanism proceeds via the attack of the nucleophilic amine on the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond. masterorganicchemistry.com This reaction is highly efficient for creating C-N bonds and is a cornerstone of synthetic organic chemistry. nih.gov The reaction is generally catalyzed by weak bases. nih.gov

Intramolecular Cyclization : Derivatives of 2-amino-3,4-dimethylphenol, appropriately functionalized with reacting groups, can undergo intramolecular cyclization to form heterocyclic structures. nih.gov For example, a molecule containing both a hydroxyl and a carboxylic acid group can cyclize to form a lactone (a cyclic ester). youtube.com The mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. youtube.com Similarly, intramolecular versions of reactions like the Diels-Alder or Aldol reactions can be used to construct complex polycyclic systems. nih.govyoutube.com

Catalyzed Condensations : Condensation reactions, where two molecules join with the loss of a small molecule like water, are fundamental in derivative synthesis. The amino group of 2-amino-3,4-dimethylphenol can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is often catalyzed by acid or base. Mechanistic studies on the condensation of amines with carbonyl compounds have shown that the reaction can be facilitated by catalysts that aid in the nucleophilic attack of the amine on the carbonyl group and subsequent dehydration. mdpi.comnih.gov

The following table outlines these key mechanisms in derivative synthesis.

| Reaction Mechanism | Description | Key Intermediates |

| Michael-type Addition | Nucleophilic 1,4-addition of an amine to an α,β-unsaturated carbonyl. masterorganicchemistry.com | Enolate |

| Intramolecular Cyclization | Formation of a cyclic compound from a single molecule containing multiple functional groups. nih.gov | Varies (e.g., tetrahedral intermediate in lactonization) |

| Catalyzed Condensation | Joining of two molecules with the elimination of a small molecule (e.g., water). mdpi.com | Carbinolamine (in imine formation) |

Understanding Substituent Effects on Reactivity and Thermodynamic Stability

The reactivity and thermodynamic stability of 2-Amino-3,4-dimethylphenol are significantly influenced by the electronic and steric effects of its substituents: the amino (-NH2), hydroxyl (-OH), and two methyl (-CH3) groups. Both the amino and hydroxyl groups are strong activating groups, meaning they donate electron density to the aromatic ring, making it more reactive towards electrophilic substitution. openstax.orglibretexts.org The methyl groups also contribute to this activation, albeit to a lesser extent, through an inductive effect. libretexts.orgucsb.edu

The thermodynamic stability of the phenolic O-H bond is also affected by these substituents. Electron-donating groups generally decrease the O-H bond dissociation enthalpy (BDE), making the molecule a better antioxidant. bohrium.com The presence of multiple electron-donating groups in 2-Amino-3,4-dimethylphenol suggests a relatively low O-H BDE, indicating that it can readily donate a hydrogen atom to scavenge free radicals. The stability of the resulting phenoxyl radical is enhanced by the delocalization of the unpaired electron across the aromatic ring, which is facilitated by the amino and methyl substituents.

Table 1: Predicted Physicochemical Properties of 2-Amino-3,4-dimethylphenol Note: Experimental data for 2-Amino-3,4-dimethylphenol is limited. The following table contains predicted values from computational models.

| Property | Value | Source |

| Molecular Weight | 137.18 g/mol | nih.gov |

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| pKa (most acidic) | 9.77 (predicted) | nih.gov |

Table 2: Comparison of Predicted pKa Values for Isomeric Dimethylaminophenols This table illustrates the influence of substituent position on the acidity of the phenolic proton.

| Compound | Predicted pKa |

| 2-Amino-3,4-dimethylphenol | 9.77 |

| 2-Amino-4,5-dimethylphenol | 10.1 (experimental) |

| 3-Amino-2,4-dimethylphenol | (not available) |

| 4-Amino-3,5-dimethylphenol | (not available) |

Molecular Interaction Dynamics and Complex Formation

The molecular structure of this compound, with its combination of a hydrophilic hydrochloride group and a substituted aromatic ring, allows for a variety of molecular interactions. These interactions are crucial in understanding its behavior in different chemical and biological environments.

The primary modes of non-covalent interaction include hydrogen bonding, van der Waals forces, and potential π-π stacking. The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors. nih.gov The hydrochloride moiety further enhances the capacity for strong hydrogen bonding and electrostatic interactions. These interactions can lead to the formation of self-assembled structures or complexes with other molecules.

The aromatic ring itself can participate in π-π stacking interactions with other aromatic systems. The electron-rich nature of the phenol ring, due to the activating substituents, can influence the strength and geometry of these interactions.

Furthermore, the amino and hydroxyl groups can act as ligands, coordinating with metal ions to form metal complexes. The ability of aminophenols to form stable complexes with various transition metals is well-documented. orientjchem.org The specific geometry and stability of these complexes depend on the metal ion, the solvent, and the steric and electronic properties of the aminophenol ligand. In the case of 2-Amino-3,4-dimethylphenol, the ortho-disposition of the amino and hydroxyl groups makes it a potential bidentate ligand, capable of forming a stable five-membered chelate ring with a metal center.

Table 3: Predicted Collision Cross Section (CCS) Data for 2-Amino-3,4-dimethylphenol Adducts CCS values provide insight into the shape and size of ions in the gas phase and can be useful in identifying the compound and its complexes via ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 138.09134 | 126.6 |

| [M+Na]⁺ | 160.07328 | 136.1 |

| [M-H]⁻ | 136.07678 | 129.6 |

| [M+NH₄]⁺ | 155.11788 | 148.1 |

| [M+K]⁺ | 176.04722 | 133.7 |

| [M+H-H₂O]⁺ | 120.08132 | 121.9 |

| [M+HCOO]⁻ | 182.08226 | 150.7 |

| [M+CH₃COO]⁻ | 196.09791 | 175.3 |

| Source: uni.lu |

Computational Chemistry and Theoretical Modeling of 2 Amino 3,4 Dimethylphenol Hydrochloride

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For phenolic compounds, DFT has been successfully used to study mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET), which are crucial for understanding antioxidant activity. nih.govnih.gov

In the context of aminophenols, DFT calculations can predict how substituents influence reactivity. Studies on related ortho-aminophenol derivatives have used quantum chemistry to understand how intramolecular hydrogen bonds and the alignment of the amine group with the aromatic system affect their activity. nih.gov For 2-Amino-3,4-dimethylphenol (B3055969), DFT could be employed to model its behavior in various chemical reactions, identifying the most likely pathways and the stability of intermediates. For instance, calculations could determine the energy barriers for oxidation or other degradation pathways, providing insights into the compound's stability. ugent.be

Table 1: Illustrative DFT-Calculated Energy Parameters for a Substituted Aminophenol This table presents hypothetical data for 2-Amino-3,4-dimethylphenol hydrochloride based on typical values for related compounds to illustrate DFT outputs.

| Parameter | Value (Hartree) | Value (kcal/mol) |

|---|---|---|

| Energy of Reactant | -552.45 | -346761.5 |

| Energy of Transition State | -552.42 | -346742.7 |

| Energy of Product | -552.50 | -346793.0 |

| Activation Energy | 0.03 | 18.8 |

Data is illustrative and not from a direct study on the specified compound.

The acidity (pKa) of phenolic compounds is a critical parameter influencing their chemical and biological behavior. Computational methods, especially DFT combined with a solvation model, can predict pKa values with high accuracy. imist.ma These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent.

For substituted phenols, the position and electronic nature of the substituents (like amino and methyl groups) significantly impact acidity. An amino group generally increases the pKa (making it less acidic) due to its electron-donating nature, which destabilizes the resulting phenoxide ion. Conversely, methyl groups have a weaker electron-donating effect. DFT calculations on a series of substituted phenols have shown that functionals like B3LYP, combined with appropriate basis sets and a polarizable continuum model (PCM) for the solvent, can yield pKa values that correlate well with experimental data. imist.ma A study on aminophenol isomers highlighted that while single ionization potentials differ only slightly between isomers, double ionization potentials are more sensitive to the arrangement of functional groups, affecting molecular stability. aip.org

Molecular Simulation and Prediction Techniques

Molecular simulation techniques extend beyond static quantum calculations to explore the dynamic behavior and macroscopic properties of molecules.

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule by evaluating the potential energy associated with the rotation around single bonds. libretexts.org For a molecule like this compound, rotation around the C-O and C-N bonds, as well as the orientation of the methyl groups, will lead to various conformers with different energy levels.

Computational methods can predict the optimized geometry and relative stabilities of these conformers. Factors like steric hindrance between the adjacent amino, hydroxyl, and methyl groups, as well as potential intramolecular hydrogen bonding between the -OH and -NH3+ groups, would be key determinants of the most stable conformation. libretexts.orgyoutube.com Studies on substituted cyclohexanes and other flexible molecules demonstrate that the preferred conformation is the one that minimizes steric strain and maximizes favorable interactions. youtube.comyoutube.com For the hydrochloride salt, the protonated amine introduces specific conformational constraints and intermolecular interactions with the chloride ion.

The distribution of electrons within a molecule governs its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface of a molecule. imist.ma It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For an aminophenol derivative, the MEP would highlight the electronegative character of the oxygen atom and the region around the protonated amino group. researchgate.net In a study of p-aminophenol, DFT calculations showed that the electrophilic attack is most likely at the oxygen and nitrogen sites. imist.ma The MEP map for this compound would show a strong positive potential around the -NH3+ group, indicating its susceptibility to nucleophilic attack, and a negative potential near the hydroxyl oxygen, indicating its role as a hydrogen bond acceptor. researchgate.net The methyl groups would slightly alter the charge distribution on the aromatic ring. This analysis is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or solvents.

Table 2: Hypothetical Atomic Charges for 2-Amino-3,4-dimethylphenol (Neutral Form) based on MEP Analysis This table illustrates the type of data obtained from charge distribution analysis, based on general principles for similar molecules.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.65 |

| N (amino) | -0.85 |

| C1 (C-OH) | +0.20 |

| C2 (C-NH2) | +0.15 |

| C3 (C-CH3) | -0.10 |

Data is illustrative and not from a direct study on the specified compound.

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase, determined using ion mobility-mass spectrometry (IM-MS). It provides an additional dimension of characterization for identifying compounds. acs.orgnih.gov While CCS is an experimentally measured value, computational methods and machine learning models have been developed to predict it with increasing accuracy. mdpi.com

Prediction models often use molecular descriptors derived from the 2D or 3D structure of a molecule to train algorithms like support vector machines (SVM) or deep neural networks. mdpi.commdpi.com For a small molecule like this compound, its CCS value could be predicted using these models. The AllCCS database, for example, provides predicted CCS values for a vast number of small molecules. mdpi.com Such predictions are valuable for the tentative identification of unknown compounds in complex mixtures, where an authentic standard is not available for experimental CCS measurement. acs.org The accuracy of these predictions for phenolic compounds has been shown to be high, often with a relative error of less than 5%. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Confirmation

The ¹H NMR spectrum of 2-Amino-3,4-dimethylphenol (B3055969) hydrochloride provides critical information about the number and types of protons and their neighboring atoms. The aromatic region of the spectrum is expected to show distinct signals for the two protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electron-donating effects of the amino and hydroxyl groups and the methyl substituents. organicchemistrydata.org The methyl groups at the C3 and C4 positions will each produce a singlet, and their specific chemical shifts help confirm their placement on the aromatic ring. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are also observable and can sometimes exchange with deuterium (B1214612) oxide (D₂O), leading to their disappearance from the spectrum, which is a useful diagnostic tool.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum for 2-Amino-3,4-dimethylphenol hydrochloride would display eight distinct signals corresponding to the six carbons of the benzene ring and the two methyl carbons. The chemical shifts of the ring carbons are indicative of their substitution pattern; for instance, the carbons bearing the -OH (C1) and -NH₂ (C2) groups are shifted significantly downfield due to the electronegativity of the oxygen and nitrogen atoms. nih.govmdpi.com The positions of the methyl-substituted carbons (C3, C4) and the unsubstituted ring carbons (C5, C6) can be assigned based on established substituent effect data. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | - | Two distinct signals expected for the two aromatic protons. |

| -OH | Variable (Broad) | - | Chemical shift is concentration and solvent dependent. |

| -NH₃⁺ | Variable (Broad) | - | In the hydrochloride salt form; chemical shift is variable. |

| C3-CH₃ | 2.0 - 2.5 | 15 - 25 | Singlet. |

| C4-CH₃ | 2.0 - 2.5 | 15 - 25 | Singlet. |

| C1 (-OH) | - | 145 - 155 | Downfield shift due to oxygen. |

| C2 (-NH₂) | - | 135 - 145 | Downfield shift due to nitrogen. |

| C3 (-CH₃) | - | 120 - 130 | |

| C4 (-CH₃) | - | 125 - 135 | |

| C5 | - | 115 - 125 | |

| C6 | - | 110 - 120 |

Note: These are predicted ranges and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct evidence for the presence of specific functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The amino group (-NH₂), in its protonated hydrochloride salt form (-NH₃⁺), shows characteristic N-H stretching bands, often appearing as a broad series of absorptions from 2500-3200 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-H stretching of the methyl groups appears just below 3000 cm⁻¹. The carbon-carbon double bond stretching vibrations within the aromatic ring give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. C-O stretching for the phenolic hydroxyl group typically appears in the 1200-1260 cm⁻¹ range. nist.govmdpi.com

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3200 - 3600 |

| Ammonium (B1175870) N-H | Stretch, broad | 2500 - 3200 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1300 - 1360 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. For 2-Amino-3,4-dimethylphenol, the molecular formula is C₈H₁₁NO, leading to a monoisotopic mass of approximately 137.08 Da. uni.lu In its hydrochloride salt form, the compound would be analyzed after protonation.

Upon ionization, the molecular ion ([M+H]⁺) can undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern is predictable and helps to piece together the molecular structure. A common fragmentation pathway for phenols and anilines involves the loss of small, stable neutral molecules or radicals. For instance, the loss of a methyl radical (•CH₃, 15 Da) is a common fragmentation pathway for methylated aromatic compounds. youtube.comnih.gov Other potential fragmentations could involve the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da), which are characteristic of phenols and aromatic amines, respectively. nih.govunito.it The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 3: Predicted Mass Spectrometry Data for 2-Amino-3,4-dimethylphenol

| Ion | m/z (Da) | Possible Identity/Origin |

|---|---|---|

| [M]⁺• | 137 | Molecular ion of the free base |

| [M+H]⁺ | 138 | Protonated molecular ion |

| [M-CH₃]⁺ | 122 | Loss of a methyl radical from the molecular ion |

| [M+H-NH₃]⁺ | 121 | Loss of ammonia (B1221849) from the protonated molecule |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* transitions within the aromatic ring. The benzene ring itself has characteristic absorptions, which are shifted to longer wavelengths (a bathochromic shift) and intensified by the presence of the electron-donating hydroxyl, amino, and methyl substituents.

The spectrum is expected to show one or more strong absorption maxima (λmax) in the ultraviolet region, typically between 200 and 400 nm. The exact position and intensity of these peaks are sensitive to the solvent polarity and pH, as the protonation state of the amino and hydroxyl groups can alter the electronic structure of the chromophore. For example, in an acidic solution, the amino group will be protonated (-NH₃⁺), which can cause a hypsochromic (blue) shift compared to the free base in a neutral or basic solution. This technique is also useful for studying the formation of metal complexes, as coordination to a metal ion often leads to significant changes in the UV-Vis spectrum.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent/Condition | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Methanol (B129727) or Ethanol | ~280 - 290 | π→π* |

| Acidic (e.g., 0.1 M HCl) | ~275 - 285 | π→π* (hypsochromic shift due to -NH₃⁺) |

Luminescence and Emission Spectroscopy in Related Systems

While specific luminescence data for this compound is not extensively documented, the photophysical properties of related aminophenol and phenol (B47542) systems offer valuable insights. Phenol, the parent structure, is a fluorescent compound with a characteristic excitation peak at 273 nm and an emission peak at 300 nm. aatbio.com The study of aminophenol derivatives, such as Schiff bases formed from 2-aminophenol (B121084), reveals that these compounds often exhibit long-wavelength emission. nih.gov

The fluorescence spectra of phenols can be complex; for instance, studies on phenol and hydroquinone (B1673460) have noted that photoproduct formation under irradiation can lead to new fluorescence bands at different wavelengths, such as around 415 nm and 440 nm. researchgate.net The environment and substitution pattern on the phenol ring significantly influence the emission properties. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been effective in simulating and interpreting the ultraviolet absorption spectra of substituted phenols, accurately reproducing the spectral shifts caused by different functional groups. nih.gov In some applications, the electronic properties of aminophenols are harnessed for detection, where the reduction of metal ions by the aminophenol leads to a measurable colorimetric or fluorescent response. researchgate.netnih.gov The extensive research into aminophenol-based ligands for catalysis also underscores the importance of their well-characterized electronic behavior. derpharmachemica.com

Table 1: Representative Spectroscopic Data for Phenol and Related Derivatives

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes | Source(s) |

|---|---|---|---|---|

| Phenol | 273 | 300 | Standard fluorescence of the parent compound. | aatbio.com |

| 2-Aminophenol Schiff Bases | Not specified | Long-wavelength emission | Indicates influence of imine group on photophysics. | nih.gov |

| Phenol Photoproducts | Not specified | ~415, ~440 | Fluorescence from species formed during phototransformation. | researchgate.net |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction (XRD) is the definitive method for determining the solid-state molecular structure, bond lengths, bond angles, and crystal packing of a compound. For aminophenol derivatives, XRD studies reveal crucial details about intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular architecture. In the crystal structure of p-aminophenol, for example, each molecule is hydrogen-bonded to six neighboring molecules, forming a complex three-dimensional framework. researchgate.net

While the specific crystal structure of this compound is not publicly detailed, XRD analyses of related compounds provide a clear procedural and conceptual precedent. Studies on o-aminophenol have used XRD to characterize properties like crystallite size. researchgate.net The technique is routinely employed to unequivocally determine the structure and stereochemistry of complex derivatives. nih.govresearchgate.netaalto.fi For instance, the analysis of a silver complex with a substituted triazine ligand provided precise unit cell parameters (a = 12.2062(2) Å, b = 5.07870(10) Å, c = 15.0031(3) Å, β = 108.832(2)°), its monoclinic space group (P21/n), and the distorted tetrahedral coordination geometry around the metal center. mdpi.com Such analyses also allow for the detailed study of molecular packing and intermolecular contacts through techniques like Hirshfeld surface analysis. mdpi.commdpi.com

Thermogravimetric Analysis (TG/DTA) for Thermal Behavior and Solvent Content in Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential for evaluating the thermal stability of a compound. ijmra.us These techniques measure the change in mass of a substance as a function of temperature, identifying decomposition points, the presence of solvated molecules (like water), and the mass of the final residue. ijmra.us

Table 2: Thermal Decomposition Data for o-Aminophenol

| Parameter | Temperature (°C) | Description | Source(s) |

|---|---|---|---|

| Degradation Onset | ~161 | Start of the thermal degradation event. | walshmedicalmedia.com |

| Tmax (Maximum Decomposition) | 175 - 178.17 | Temperature of the highest rate of mass loss. | researchgate.netwalshmedicalmedia.com |

| Degradation End | ~194 | Termination of the main degradation step. | walshmedicalmedia.com |

Elemental Analysis (C, H, N, etc.) for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against theoretical values calculated from the proposed molecular formula to confirm the compound's empirical and molecular identity. This technique is a fundamental step in the characterization of newly synthesized compounds. nih.govmdpi.com

For this compound, the molecular formula is C₈H₁₂ClNO. Based on this formula, the theoretical elemental composition can be calculated. This process is standard for verifying the purity and identity of aminophenol derivatives and their complexes. For example, in the synthesis of a silver complex with 3-amino-5,6-dimethyl-1,2,4-triazine, elemental analysis was used to confirm its composition. The calculated values were C, 20.42%; H, 2.74%; N, 23.82%, which closely matched the experimentally found values of C, 20.31%; H, 2.70%; N, 23.61%. mdpi.com

Table 3: Theoretical vs. Experimental Elemental Analysis for a Related Compound

| Element | Theoretical % (for C₅H₈AgN₅O₃) | Found % (for [Ag(3ADMT)(NO₃)]n) | Source |

|---|---|---|---|

| Carbon (C) | 20.42 | 20.31 | mdpi.com |

| Hydrogen (H) | 2.74 | 2.70 | mdpi.com |

| Nitrogen (N) | 23.82 | 23.61 | mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the physical separation of components within a mixture. For aminophenolic compounds, high-performance liquid chromatography, capillary electrophoresis, and high-performance thin-layer chromatography are particularly valuable.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV Detection)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For the analysis of aminophenols like 2-Amino-3,4-dimethylphenol (B3055969) hydrochloride, reversed-phase HPLC (RP-HPLC) is frequently employed. This method separates analytes based on their hydrophobic interactions with a nonpolar stationary phase.

The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The compound's interaction with the stationary phase dictates its retention time, allowing for separation from other components. A common stationary phase for separating polar compounds like aminophenols is a mixed-mode column, such as Primesep 100, which offers unique selectivity. sielc.com Another effective column is the Zorbax SB-Aq, which is well-suited for the analysis of polar compounds in aqueous mobile phases. nih.gov

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer such as sulfuric acid, perchloric acid, or sodium octanesulfonate to control pH and improve peak shape. sielc.comnih.gov Detection is commonly performed using a UV detector, as phenolic compounds and their derivatives absorb light in the ultraviolet range; for instance, 4-aminophenol (B1666318) can be detected at 275 nm. sielc.com

To enhance sensitivity and selectivity, especially for complex biological samples, pre-column derivatization is a common strategy. lcms.cz Reagents like o-phthalaldehyde (B127526) (OPA), when combined with a thiol such as 3-mercaptopropionic acid (3-MPA), react with primary amino groups to form highly fluorescent isoindole derivatives. goums.ac.irmdpi.com This allows for highly sensitive fluorescence detection. nih.gov While OPA itself forms unstable derivatives, the use of 3-MPA as the thiol agent produces more stable products, leading to more reliable and reproducible results in quantitative analysis. goums.ac.irnih.gov

| Parameter | Condition 1 (for 4-Aminophenol) sielc.com | Condition 2 (for Paracetamol, a related phenol) nih.gov | Condition 3 (General Amino Acid Analysis) nih.gov |

|---|---|---|---|

| Column | Primesep 100 (4.6x150 mm, 5 µm) | Zorbax SB-Aq (50 × 4.6 mm, 5 µm) | Reversed-Phase Column |

| Mobile Phase | Acetonitrile (10%) and 0.2% Sulfuric Acid in Water | Gradient of Methanol and 1.1 g/L Sodium Octanesulfonate (pH 3.2) | Gradient of Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 7.0) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 275 nm | UV | Fluorescence (with OPA derivatization) |

| Temperature | Ambient | 40 °C | Ambient |

Capillary Electrophoresis for Binding Affinity and Interaction Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly adept at analyzing small volumes of sample and has found applications in the separation of closely related phenolic compounds. nih.govnih.gov A study on the separation of mono- and dimethylphenols demonstrated that in a non-aqueous medium like acetonitrile, uncharged phenols can form negatively charged complexes with background electrolyte anions such as acetate (B1210297) or chloride. nih.gov This complex formation allows the otherwise neutral phenols to be separated by CE. nih.gov

A specialized application of this technique, Affinity Capillary Electrophoresis (ACE), is a powerful tool for studying molecular interactions and determining binding affinities. nih.govwikipedia.org ACE measures the change in a molecule's electrophoretic mobility upon binding to a ligand. nih.gov The experiments are typically designed so that one of the binding partners (the receptor or the ligand) is present in the running buffer, and the change in the migration time of the other partner is monitored. utsouthwestern.edu

By analyzing the fraction of the bound molecule as a function of the ligand concentration, a dissociation constant (Kd) for the complex can be determined. nih.gov This makes ACE an invaluable physical-organic tool for investigating the binding of small molecules like 2-Amino-3,4-dimethylphenol hydrochloride to larger receptors, such as proteins or other biomolecules. elsevierpure.com The technique is highly advantageous due to its high separation efficiency, short analysis times, and low sample consumption. wikipedia.org

| Technique | Principle | Application for this compound | Key Findings / Relevance |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separation of analytes in a capillary based on differences in their charge-to-size ratio in an electric field. | Separation from other phenolic isomers or related impurities. | Dimethylphenols can be separated in acetonitrile by forming complexes with background electrolyte anions (e.g., acetate, chloride), which induces a charge. nih.gov |

| Affinity Capillary Electrophoresis (ACE) | Quantifies binding interactions by measuring the shift in electrophoretic mobility of an analyte when it complexes with a ligand present in the buffer. nih.gov | Determination of binding constants (affinity) to target receptors, proteins, or other molecules. | ACE is a primary method for measuring the binding affinity between receptors and ligands, providing dissociation constants from mobility shift data. nih.govelsevierpure.com |

High-Performance Thin Layer Chromatography (HPTLC) in Related Analytical Methods

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers significant improvements over conventional Thin Layer Chromatography (TLC). jpbs.inresearchgate.net The primary enhancement lies in the use of HPTLC plates coated with a stationary phase of much finer particle size (e.g., 5-6 µm) and a narrower size distribution. jpbs.insigmaaldrich.com This results in a higher packing density, a smoother surface, and more uniform layers, which collectively lead to better resolution, shorter analysis times, higher sensitivity, and more compact spots or bands. jpbs.insigmaaldrich.com

HPTLC is a robust, cost-effective, and efficient tool for both qualitative and quantitative analysis and is widely used in the pharmaceutical industry for quality control, purity testing, and stability studies. jpbs.innih.gov The technique allows for the parallel separation of many samples on a single plate, minimizing time and solvent consumption. jpbs.in

For a compound like this compound, HPTLC could serve as an effective screening tool. The separation principle is based on the differential affinities of the sample components for the stationary and mobile phases. researchgate.net After the plate is developed, detection can be achieved by viewing the plate under UV light (e.g., at 254 nm or 366 nm) or by spraying with a suitable visualization reagent. researchgate.net The enhanced separation power of HPTLC makes it suitable for resolving the target compound from closely related impurities or degradation products. nih.gov

| Feature | HPTLC (High-Performance Thin Layer Chromatography) | Classical TLC (Thin Layer Chromatography) |

|---|---|---|

| Stationary Phase Particle Size | Smaller, more uniform (e.g., 5-6 µm) jpbs.in | Larger, less uniform (e.g., 10-12 µm) jpbs.in |

| Layer Thickness | Thinner (e.g., 0.1-0.2 mm) jpbs.in | Thicker (e.g., 0.25 mm) jpbs.in |

| Resolution | Higher, sharper bands sigmaaldrich.com | Lower |

| Sensitivity | Higher, improved in-situ quantification jpbs.in | Lower |

| Analysis Time | Shorter jpbs.in | Longer |

| Primary Application | Quantitative and qualitative analysis, high-throughput screening jpbs.inresearchgate.net | Primarily qualitative analysis |

Spectrophotometric Approaches for Chemical Analysis

Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte in solution. These techniques are often simple, rapid, and cost-effective, making them suitable for routine analysis.

Derivative Spectrophotometry and Ratio Spectra Methods

A significant challenge in standard UV-Vis spectrophotometry is the analysis of mixtures containing compounds with overlapping absorption spectra. rsc.org Derivative spectrophotometry and ratio spectra methods are advanced techniques designed to overcome this issue without requiring prior separation of the components. rsc.org

Derivative spectrophotometry involves calculating the first, second, or higher-order derivative of the absorption spectrum. This process can resolve overlapping peaks, as the derivative of a spectrum often shows zero-crossing points for one component at a wavelength where another component has a significant signal.

Recently developed methods for the simultaneous analysis of phenolic mixtures include the Derivative Ratio-Zero Crossing Spectra (DRZCS) and Double Divisor Ratio Spectra (DDRS) methods. rsc.orgnih.gov

DRZCS: In this method, the absorption spectrum of the ternary mixture is divided by the spectrum of a standard solution of one of the components (the divisor). The first derivative of this ratio spectrum is then calculated. Quantification is performed by measuring the peak amplitude at the zero-crossing point of another component. rsc.org For instance, in a mixture of phenol (B47542), 2-aminophenol (B121084), and 4-aminophenol, 2-aminophenol could be quantified by using 4-aminophenol as the divisor and measuring the amplitude at 296 nm, a zero-crossing point for phenol. nih.gov

DDRS: This technique involves dividing the absorption spectrum of the ternary mixture by a binary mixture of two of the components. rsc.org

These methods have demonstrated good linearity and sensitivity for aminophenols in the low µg/mL range. nih.gov

| Analyte | Method | Divisor(s) | Analytical Wavelength | Linear Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|---|---|---|---|

| 2-Aminophenol (2-AP) | DRZCS | 4-Aminophenol (3 µg/mL) | 296 nm | 2–50 | ≥ 0.9995 |

| 4-Aminophenol (4-AP) | DRZCS | 2-Aminophenol (3 µg/mL) | 320 nm | 2–50 | ≥ 0.9995 |

| Phenol (P) | DRZCS | 4-Aminophenol (10 µg/mL) | 280 nm | 2–60 | ≥ 0.9995 |

Spectrofluorometric Analysis for Enhanced Sensitivity

Spectrofluorometry is an analytical technique that measures the fluorescence emitted from a sample after it has absorbed light. This method is inherently more sensitive than absorption spectrophotometry for many compounds. For aminophenols, which may exhibit native fluorescence or can be derivatized to form fluorescent products, this technique offers a significant advantage for trace-level quantification. nih.gov

The analysis of p-aminophenol has been successfully demonstrated using a direct spectrofluorometric method in methanol. nih.gov For other isomers like o-aminophenol, which may have weaker native fluorescence, specific fluorescent probes can be employed. A study reported the use of hemicyanine boronic acid (HBA) for the highly sensitive and specific detection of o-aminophenol. nih.gov The reaction between HBA and o-aminophenol generates a tricyclic borate (B1201080) ester hemicyanine, which produces a strong fluorescence emission at 675 nm. nih.gov This reaction is rapid and allows for detection at nanomolar concentrations. nih.gov Such approaches highlight the potential for developing tailored spectrofluorometric methods for this compound, potentially by using a similar probe that reacts with its ortho-aminophenol structure to generate a highly fluorescent product.

| Parameter | Value |

|---|---|

| Fluorescent Probe | Hemicyanine boronic acid (HBA) |

| Emission Wavelength | 675 nm |

| Linear Range | 0.1 - 10.0 µM (in ethanol) |

| Limit of Detection (LOD) | 60 nM |

| Principle | Reaction of the probe with o-aminophenol to form a highly fluorescent tricyclic borate ester. |

Colorimetric Applications and Coupling Reactions for Quantification

The quantification of aminophenol isomers, including derivatives like 2-Amino-3,4-dimethylphenol, is frequently accomplished using colorimetric methods based on specific chemical reactions that produce a colored product. The intensity of the resulting color, measured by spectrophotometry, is proportional to the analyte concentration. Key among these methods are oxidative coupling and diazotization-coupling reactions.

Oxidative coupling reactions are a mainstay for the determination of phenolic compounds. A common method involves the reaction of aminophenol isomers with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline medium. In the presence of an oxidizing agent, such as copper sulfate, a reddish-brown colored product is formed which can be quantified. researchgate.net Spectrophotometric analysis of the isomers of aminophenol—ortho, meta, and para—revealed distinct wavelengths of maximum absorption (λmax) at 440 nm, 480 nm, and 445 nm, respectively. researchgate.net This method demonstrates good linearity within specific concentration ranges. researchgate.net

Another established oxidative coupling approach uses an aromatic compound with an electron-donating group, such as xylenol, catalyzed by sodium periodate. nih.gov This electrophilic aromatic substitution reaction is effective for quantifying p-aminophenol (PAP) in various matrices. nih.gov The color formation is rapid, typically completing within five minutes, and the method shows high reproducibility with coefficients of variation (CVs) below 5.0%. nih.gov

Diazotization followed by a coupling reaction is another robust strategy. In this two-step process, the primary amino group of the aminophenol is first converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid). researchgate.net Any excess nitrous acid is subsequently removed, often by adding sulphamic acid. researchgate.net The resulting diazonium salt is then coupled with a suitable agent, such as 4-chlororesorcinol (B43231), in an alkaline medium to form a stable, water-soluble azo dye. researchgate.net The colored dye formed from the reaction with p-aminophenol exhibits maximum absorbance at 488 nm. researchgate.net

The choice of reagents and reaction conditions is critical for achieving desired sensitivity and selectivity. For instance, the interaction between dopamine (B1211576) hydrochloride and vanillin (B372448) results in a colored complex, demonstrating the formation of a Schiff base or another conjugated system that can be measured colorimetrically. orientjchem.org This highlights the versatility of coupling reactions for detecting compounds with amine and phenol functionalities. orientjchem.org

Table 1: Comparison of Colorimetric Methods for Aminophenol Quantification

| Method | Reagent(s) | Analyte Example | λmax (nm) | Linear Range | Reference |

|---|---|---|---|---|---|

| Oxidative Coupling | 4-Aminoantipyrine, Copper Sulfate | o-aminophenol | 440 | 1-20 µg/mL | researchgate.net |

| m-aminophenol | 480 | 1-24 µg/mL | researchgate.net | ||

| p-aminophenol | 445 | 1-7 µg/mL | researchgate.net | ||

| Oxidative Coupling | Xylenol, Sodium Periodate | p-aminophenol (PAP) | Not Specified | 20-400 mg/L | nih.gov |

| Diazotization-Coupling | Sodium Nitrite, 4-Chlororesorcinol | p-aminophenol (p-Amp) | 488 | 5.5-15 µg/mL | researchgate.net |

| Schiff Base Formation | Vanillin | Dopamine Hydrochloride | 450 | Up to 4 ppm | orientjchem.org |

Advanced Sensor Development for Related Phenolic Amines